Ethyl 2-(2-chloropyridin-3-yl)acetate
Overview
Description
Ethyl 2-(2-chloropyridin-3-yl)acetate: is an organic compound with the molecular formula C₉H₁₀ClNO₂ It is a derivative of pyridine, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
Ethyl 2-(2-chloropyridin-3-yl)acetate is a chemical compound that belongs to the class of pyridine derivatives.
Mode of Action
. More research is required to understand its interaction with its targets and the resulting changes.
Biochemical Pathways
It has been used in the synthesis of quinolizines and quinolizinium salts via a cascade reaction in water
Pharmacokinetics
. Therefore, the impact of these properties on the bioavailability of the compound is unknown.
Result of Action
It has been used as an intermediate in the synthesis of other compounds
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 2-(2-chloropyridin-3-yl)acetate typically begins with 2-chloropyridine and ethyl bromoacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride. The mixture is heated under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 2-(2-chloropyridin-3-yl)acetate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of ethyl 2-(2-hydroxypyridin-3-yl)acetate or ethyl 2-(2-aminopyridin-3-yl)acetate.
Oxidation: Formation of ethyl 2-(2-carboxypyridin-3-yl)acetate.
Scientific Research Applications
Chemistry:
Building Block: Ethyl 2-(2-chloropyridin-3-yl)acetate is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is used in studies to understand the interaction of pyridine derivatives with biological systems.
Industry:
Agrochemicals: this compound is explored for its potential use in the synthesis of agrochemicals, including herbicides and insecticides.
Comparison with Similar Compounds
- Ethyl 2-(2-bromopyridin-3-yl)acetate
- Ethyl 2-(2-fluoropyridin-3-yl)acetate
- Ethyl 2-(2-iodopyridin-3-yl)acetate
Comparison:
- Reactivity: Ethyl 2-(2-chloropyridin-3-yl)acetate is generally more reactive in nucleophilic substitution reactions compared to its fluorinated counterpart due to the electron-withdrawing nature of the chlorine atom.
- Applications: While all these compounds can be used as building blocks in organic synthesis, the specific applications may vary based on their reactivity and the nature of the substituent on the pyridine ring.
- Uniqueness: The chlorine atom in this compound provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions.
Properties
IUPAC Name |
ethyl 2-(2-chloropyridin-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-8(12)6-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAKAIDVPSXXTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571548 | |
Record name | Ethyl (2-chloropyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164464-60-2 | |
Record name | Ethyl (2-chloropyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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